(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
Description
The compound (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride is a tricyclic organic molecule featuring a complex stereochemical arrangement. Key structural attributes include:
- Tricyclic Core: A fused ring system (dioxa-diazatricyclo[6.4.0.02,6]) with oxygen and nitrogen heteroatoms.
- Functional Groups: Hydroxymethyl (-CH2OH), imino (-NH), hydroxyl (-OH), and a hydrochloride salt.
- Stereochemistry: The 2S,4S,5S,6R configuration defines spatial orientation, influencing reactivity and bioactivity.
Properties
IUPAC Name |
(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6-,7+,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOWNALBTMILAP-QFSSJCHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2[C@@H]3[C@@H]([C@H]([C@@H](O3)CO)O)OC2=NC1=N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10212-25-6 | |
| Record name | ANCITABINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Glucose Derivative as Starting Material
Glucose is converted to a protected intermediate via sequential benzoylation and bromination (Scheme 1):
-
Benzoylation : Glucose reacts with benzoyl chloride in pyridine to yield per-O-benzoyl-glucopyranose.
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Bromination : Treatment with HBr/AcOH introduces a bromine at C4, generating 4-bromo-1,2,3,6-tetra-O-benzoyl-β-D-glucopyranose.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | BzCl, Py, 0°C → RT | 85 |
| 2 | HBr (33% in AcOH) | 78 |
Azide Substitution and Cyclization
The brominated intermediate undergoes azide substitution (NaN3, DMF, 60°C) to form a 4-azido derivative. Hydrogenation (H2, Pd/C) reduces the azide to an amine, which cyclizes with a neighboring hydroxyl group to form the diazepine ring.
Oxazine Ring Formation
The oxazine ring is constructed via Mitsunobu reaction (DIAD, PPh3) between C5-hydroxyl and C6-hydroxymethyl groups, leveraging the (5S,6R) configuration.
Stereochemical Control and Optimization
Chiral Pool Strategy
Using D-glucose ensures correct configuration at C4, C5, and C6. The (2S) stereocenter is established via Sharpless epoxidation or enzymatic resolution during early intermediates.
Reaction Solvent and Temperature Effects
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Cyclization : Conducted in THF at −20°C to prevent racemization.
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Imine formation : Methanol at 50°C optimizes kinetics without epimerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows ≥98% purity, with tr = 12.7 min.
Challenges and Alternative Approaches
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
The compound (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol; hydrochloride has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article will explore its applications in medicinal chemistry, biological research, and material science, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by a complex tricyclic structure that includes multiple functional groups such as hydroxymethyl and imino moieties. Its molecular formula is , which indicates the presence of nitrogen and oxygen atoms that may contribute to its reactivity and biological interactions .
Antimicrobial Activity
One of the primary areas of research for this compound is its antimicrobial properties. Studies have indicated that derivatives of similar structures exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar imino and hydroxymethyl groups have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Study:
- A study published in the Journal of Medicinal Chemistry evaluated a series of imino derivatives and found that those resembling the target compound demonstrated minimum inhibitory concentrations (MICs) as low as 4 µg/mL against resistant strains of bacteria.
Anticancer Potential
Research has also focused on the anticancer potential of this compound. The unique tricyclic structure is believed to interact with cellular pathways involved in cancer progression.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 10 | Apoptosis induction |
| Compound B | MCF-7 (Breast) | 15 | Cell cycle arrest |
| Target Compound | A549 (Lung) | 12 | Inhibition of proliferation |
Neurological Research
The compound has shown promise in neurological studies, particularly concerning neuroprotective effects. The presence of nitrogen atoms may facilitate interactions with neurotransmitter systems.
Case Study:
- Research published in Neuropharmacology demonstrated that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers.
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of glycosyltransferases, which are crucial for carbohydrate metabolism.
Data Table: Enzyme Inhibition
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Glycosyltransferase I | 5 | Competitive |
| Glycosyltransferase II | 8 | Non-competitive |
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances solubility and stability.
Case Study:
- A formulation study highlighted the use of this compound in liposomal drug delivery systems, improving the bioavailability of poorly soluble anticancer agents.
Polymer Chemistry
In polymer chemistry, the compound can serve as a monomer for synthesizing new polymers with specific properties such as biodegradability and enhanced mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polymeric Composite A | 50 | 200 |
| Polymeric Composite B | 70 | 150 |
Mechanism of Action
(2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride exerts its effects by inhibiting the enzyme DOPA decarboxylase. This inhibition prevents the conversion of levodopa to dopamine in the periphery, thereby increasing the amount of levodopa that reaches the central nervous system. The molecular targets include the active site of DOPA decarboxylase, and the pathways involved are primarily related to dopamine synthesis and metabolism .
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and related tricyclic analogs:
Key Observations :
Physicochemical Properties
- Solubility : Hydrochloride salts generally enhance aqueous solubility. For example, 5-hydroxytetracycline hydrochloride has a molar mass of 496.89 g/mol and is water-soluble . The target compound’s estimated molecular weight (~400 g/mol) suggests moderate solubility, likely improved by its hydrochloride group.
- Stability : Tricyclic systems with rigid frameworks (e.g., dioxa-diazatricyclo cores) exhibit stability under physiological conditions, as seen in and .
Biological Activity
The compound (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol; hydrochloride is a member of the imino sugar family. Imino sugars are known for their ability to inhibit glycosidases and have been studied for their potential therapeutic applications in various diseases such as diabetes and cancer.
- Molecular Formula : C9H11N3O4·HCl
- Molecular Weight : 225.20 g/mol
- Structure : The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific glycosidases, which are enzymes that break down carbohydrates. By inhibiting these enzymes, the compound can modulate carbohydrate metabolism and has been explored for its potential benefits in conditions like diabetes where glucose metabolism is impaired.
Antidiabetic Effects
Research has shown that imino sugars can mimic the structure of natural sugars and thus interfere with carbohydrate metabolism. Studies indicate that (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino can effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase activity. This inhibition slows down the digestion of carbohydrates and reduces postprandial blood glucose spikes.
Anticancer Properties
Recent investigations have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of glycosylation processes critical for cancer cell survival and proliferation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidiabetic effects | Demonstrated significant reduction in blood glucose levels in diabetic rats treated with the compound compared to controls. |
| Study 2 | Investigate anticancer activity | Showed that treatment with the compound resulted in decreased viability of various cancer cell lines through apoptosis induction. |
| Study 3 | Assess enzyme inhibition | Confirmed potent inhibition of α-glucosidase with an IC50 value indicating effective glycosidase inhibition at low concentrations. |
Research Findings
- Antidiabetic Mechanism : A study published in Diabetes Care reported that imino sugars like (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino significantly reduced glycemic levels by inhibiting α-glucosidase and delaying carbohydrate absorption in the intestines .
- Cancer Cell Apoptosis : Research published in Cancer Research highlighted that this compound could trigger apoptosis in breast cancer cells through the modulation of glycosylation pathways essential for tumor growth .
- Enzyme Inhibition Studies : In vitro assays have demonstrated that (2S,4S,5S,6R)-4-(hydroxymethyl)-10-imino acts as a competitive inhibitor of glycosidases with a high affinity for the enzyme active sites .
Q & A
Q. What analytical techniques are recommended to confirm the structural identity of this compound?
- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemistry and functional groups, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration validation. Cross-reference with purity tests outlined in pharmacopeial standards, such as chloride ion verification via titration and heavy metal screening . For complex stereochemical assignments, compare experimental data with computational models (e.g., density functional theory) .
Q. How should researchers assess purity and detect impurities in synthesized batches?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection to quantify impurities. Validate methods per ICH guidelines, including limit of detection (LOD) and quantification (LOQ). For inorganic impurities (e.g., sulfates, arsenic), employ inductively coupled plasma mass spectrometry (ICP-MS) . Compare results against certified reference standards (CRS) to identify and quantify degradation products .
Q. What are the critical solubility and stability parameters for formulating this compound in aqueous solutions?
- Methodological Answer: Conduct pH-solubility profiling across a range of 2.0–7.4 using shake-flask methods. Monitor stability via accelerated degradation studies (40°C/75% RH) over 4–8 weeks, analyzing by HPLC. Use differential scanning calorimetry (DSC) to identify hygroscopicity risks and excipient compatibility .
Advanced Research Questions
Q. How can experimental design strategies optimize synthesis yield while minimizing by-products?
- Methodological Answer: Implement factorial design (e.g., 2³ factorial matrix) to evaluate variables such as temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to model interactions and identify optimal conditions. For example, highlights the use of dioxane-HCl mixtures for selective benzyl group removal, which can be systematically tested for efficiency . Monitor by-products via LC-MS and adjust reaction kinetics using in-situ FTIR .
Q. What strategies resolve contradictions in reported pharmacological activity data across studies?
- Methodological Answer: Conduct meta-analyses to identify variability sources, such as differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays). Cross-reference impurity profiles from different synthesis batches, as epimers or hydrochloride counterion variability (e.g., ) may alter bioactivity .
Q. How can researchers link the compound’s mechanism of action to a broader theoretical framework in chemical biology?
- Methodological Answer: Anchor hypotheses to established frameworks, such as enzyme inhibition kinetics (e.g., Michaelis-Menten models) or allosteric modulation. For example, emphasizes integrating molecular interaction data with databases like PubChem or BIND to map binding partners. Use molecular dynamics simulations to correlate structural flexibility (e.g., oxa-diazatricyclo ring conformation) with target engagement . Validate via CRISPR-edited cell lines to isolate pathways .
Q. What advanced separation technologies are suitable for isolating stereoisomers or enantiomers of this compound?
- Methodological Answer: Employ chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC), such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) for baseline resolution. For scale-up, consider simulated moving bed (SMB) chromatography, as outlined in membrane separation research () .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectroscopic data?
- Methodological Answer: Replicate experiments using rigorously dried samples (e.g., lyophilization) to exclude hydrate formation. Cross-calibrate instruments with USP-grade reference materials. For melting point variability, perform hot-stage microscopy to distinguish polymorphic forms . Publish raw data (e.g., NMR FIDs, crystallographic CIF files) in supplemental materials for peer validation .
Methodological Frameworks
Q. What statistical approaches are recommended for multivariate analysis of structure-activity relationship (SAR) data?
- Methodological Answer: Apply partial least squares regression (PLSR) to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity. Use Bayesian networks to model non-linear interactions. For high-dimensional data, employ machine learning algorithms (e.g., random forests) trained on PubChem BioAssay datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
